



Application Notes and Protocols for SKLB4771 In Vivo Animal Studies

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Compound of Interest		
Compound Name:	SKLB4771	
Cat. No.:	B15577568	Get Quote

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Introduction

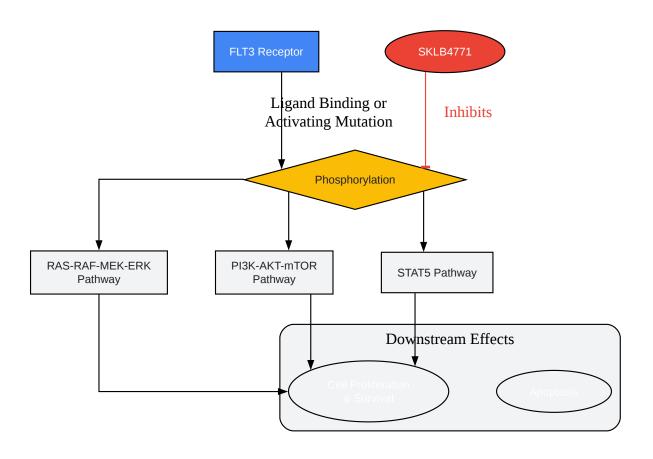
SKLB4771 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in the development of acute myeloid leukemia (AML). With a half-maximal inhibitory concentration (IC50) of 10 nM for FLT3, SKLB4771 demonstrates significant potential as a therapeutic agent. While published in vivo studies specifically for SKLB4771 are not readily available, this document provides a comprehensive set of protocols and application notes based on established methodologies for potent FLT3 inhibitors and detailed in vivo studies conducted with the structurally related compound, SKLB-677, a novel FLT3 and Wnt/β-catenin signaling inhibitor. These guidelines are intended to serve as a robust starting point for designing and executing in vivo animal studies to evaluate the efficacy and pharmacokinetics of SKLB4771.

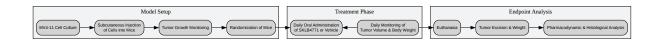
Mechanism of Action: FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled proliferation of leukemic blasts. **SKLB4771**, as a potent FLT3 inhibitor, is designed to block this constitutive activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.



Signaling Pathway of FLT3 and its Inhibition by SKLB4771





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